molecular formula C15H10BrN B12790823 8-Bromo-2-phenyl-1-aza-azulene CAS No. 121505-49-5

8-Bromo-2-phenyl-1-aza-azulene

Katalognummer: B12790823
CAS-Nummer: 121505-49-5
Molekulargewicht: 284.15 g/mol
InChI-Schlüssel: QNMUGGOJOCUOBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-2-phenyl-1-aza-azulene is a heterocyclic compound with a unique structure that includes a bromine atom and a phenyl group attached to an aza-azulene core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-phenyl-1-aza-azulene typically involves the bromination of 2-phenyl-1-aza-azulene. This can be achieved through electrophilic substitution reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Bromo-2-phenyl-1-aza-azulene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted aza-azulenes depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: De-brominated aza-azulenes.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 8-Bromo-2-phenyl-1-aza-azulene involves its interaction with various molecular targets. The bromine atom and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Specific pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules .

Vergleich Mit ähnlichen Verbindungen

    2-Phenyl-1-aza-azulene: Lacks the bromine atom, leading to different reactivity and applications.

    8-Chloro-2-phenyl-1-aza-azulene: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties.

    2-Phenyl-1-aza-azulene Derivatives: Various derivatives with different substituents at the 8-position.

Uniqueness: 8-Bromo-2-phenyl-1-aza-azulene is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for synthesizing more complex molecules and exploring new chemical reactions .

Eigenschaften

CAS-Nummer

121505-49-5

Molekularformel

C15H10BrN

Molekulargewicht

284.15 g/mol

IUPAC-Name

8-bromo-2-phenylcyclohepta[b]pyrrole

InChI

InChI=1S/C15H10BrN/c16-13-9-5-4-8-12-10-14(17-15(12)13)11-6-2-1-3-7-11/h1-10H

InChI-Schlüssel

QNMUGGOJOCUOBL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C(C3=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.